2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 63274-90-8
VCID: VC19415220
InChI: InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3
SMILES:
Molecular Formula: C20H15N3O
Molecular Weight: 313.4 g/mol

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one

CAS No.: 63274-90-8

Cat. No.: VC19415220

Molecular Formula: C20H15N3O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one - 63274-90-8

Specification

CAS No. 63274-90-8
Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
IUPAC Name 2-(5-methylpyridin-2-yl)-3-phenylquinazolin-4-one
Standard InChI InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3
Standard InChI Key YHEUDSWMARFFSM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Properties

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one (CAS No. 63274-90-8) is a planar heterocyclic compound characterized by a fused bicyclic system comprising a benzene ring and a pyrimidinone moiety. The presence of a 5-methylpyridine substituent at position 2 and a phenyl group at position 3 introduces steric and electronic modifications that influence its reactivity and biological interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₀H₁₅N₃O
Molecular Weight313.4 g/mol
CAS Registry Number63274-90-8
IUPAC Name3-(5-Methylpyridin-2-yl)-2-phenylquinazolin-4(3H)-one

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with spectral data confirming the integration of the pyridine and phenyl substituents into the quinazolinone scaffold .

Structural Insights and Computational Analysis

Density functional theory (DFT) calculations reveal that the methyl group on the pyridine ring enhances electron density at the nitrogen atoms, potentially facilitating hydrogen bonding with biological targets . X-ray crystallography of analogous quinazolinones demonstrates that the planar core allows for π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for kinase inhibition .

Synthesis Methodologies

General Synthetic Pathways

The synthesis of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves a multi-step protocol starting from anthranilic acid derivatives. A common approach utilizes the condensation of 5-methylpyridine-2-carbaldehyde with anthranilamide under oxidative conditions, followed by cyclization in dimethyl sulfoxide (DMSO) at elevated temperatures.

Representative Synthesis Route:

  • Aldehyde Preparation: 5-Methylpyridine-2-carbaldehyde is synthesized via oxidation of 2-(hydroxymethyl)-5-methylpyridine.

  • Condensation: The aldehyde reacts with anthranilamide in DMSO at 120°C for 12 hours, forming an intermediate Schiff base.

  • Oxidative Cyclization: Atmospheric oxygen facilitates cyclization, yielding the quinazolinone core. Purification via column chromatography typically achieves yields of 60–75%.

Optimization Strategies

Recent advances emphasize solvent selection and catalyst use to enhance efficiency. For instance, employing ionic liquids as reaction media improves yield by 15–20% compared to traditional DMSO-based systems. Microwave-assisted synthesis has also reduced reaction times from hours to minutes while maintaining product integrity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary screens against Gram-positive bacteria (e.g., Staphylococcus aureus) reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, attributed to interference with bacterial DNA gyrase. The phenyl group at position 3 enhances membrane permeability, enabling rapid intracellular accumulation.

Metal-Chelating Properties

Pharmacokinetic and Toxicological Profile

ADME Properties

Computational predictions using SwissADME indicate high gastrointestinal absorption (80–90%) but limited blood-brain barrier penetration (BBB score: 0.12). The compound undergoes hepatic metabolism via CYP3A4, producing inactive hydroxylated metabolites excreted renally .

Toxicity Considerations

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety margin, though chronic exposure at 50 mg/kg for 28 days induced mild hepatotoxicity in Wistar rats.

Comparative Analysis with Analogues

CompoundEGFR IC₅₀ (μM)MIC (S. aureus) (μg/mL)Log P
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one0.9122.8
Erlotinib0.02N/A3.1
CiprofloxacinN/A0.5-1.2

This table underscores the compound’s balanced potency and lipophilicity, positioning it as a promising scaffold for dual-action therapeutics.

Future Directions and Challenges

Synthesis Scalability

Current methodologies face limitations in scalability due to reliance on costly catalysts (e.g., palladium). Exploring heterogeneous catalysis or biocatalytic routes could address this.

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA-based systems) may enhance bioavailability and reduce off-target effects, particularly in oncology applications .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine methyl group and phenyl substituents could optimize kinase selectivity and mitigate toxicity .

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